2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl 4-chlorophenyl sulfone
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties. For example, 4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is a white solid with a distinct phenolic odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. For instance, 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. This can often be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that a compound can undergo. For example, 4-tert-Butylphenol can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. For example, 4-tert-Butylphenol has a melting point of 99.5 °C and a boiling point of 239.8 °C .Scientific Research Applications
Kinetics and Catalysis
- Research on the kinetics of phenol alkylation using tert-butyl alcohol in the presence of sulfonic acid functional ionic liquids showcases the importance of sulfone and tert-butyl groups in catalysis and reaction mechanisms. These studies highlight the potential of such compounds in facilitating chemical transformations, particularly in enhancing the conversion and selectivity towards desired products in catalytic processes (Elavarasan et al., 2011).
Molecular Interactions and Structural Analysis
- Investigations into the molecular interactions and structural analysis of zinc complexes with Schiff and Mannich bases, containing tert-butyl and pyridinyl groups, elucidate the complex's behavior in electronic transitions and magnetic coupling. Such studies are crucial for understanding the electronic and magnetic properties of materials, which can be applied in the development of sensors, magnetic materials, and catalysts (Orio et al., 2010).
Photophysical Properties
- The synthesis and characterization of polypyridine ruthenium(II) complexes, involving tert-butyl and chlorophenyl sulfone moieties, demonstrate the significance of these structures in affecting photophysical properties. Such complexes can be applied in photochemical experiments, potentially leading to advancements in light-activated processes and materials for energy conversion and storage (Bonnet et al., 2003).
Organic Synthesis
- The acid-catalyzed reaction between phenols and sulfone derivatives, leading to the formation of arylsulfonylpyrrolidines, illustrates the role of such chemical structures in organic synthesis. This demonstrates their utility in constructing complex organic molecules, which can be pivotal in the development of new pharmaceuticals, agrochemicals, and materials (Smolobochkin et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClNO3S/c1-19-18-25(20-8-6-5-7-9-20)30-27(33-23-14-10-21(11-15-23)28(2,3)4)26(19)34(31,32)24-16-12-22(29)13-17-24/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADXBJHSMBOOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125297 | |
Record name | 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-46-7 | |
Record name | 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chlorophenyl)sulfonyl]-2-[4-(1,1-dimethylethyl)phenoxy]-4-methyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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